4-(4-Pyridyl)piperazine-1-ethaneamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
2-(4-pyridin-4-ylpiperazin-1-yl)ethanamine |
InChI |
InChI=1S/C11H18N4/c12-3-6-14-7-9-15(10-8-14)11-1-4-13-5-2-11/h1-2,4-5H,3,6-10,12H2 |
InChI Key |
JYQXMQBFAUXDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=NC=C2 |
Origin of Product |
United States |
The Significance of Piperazine Based Scaffolds in Contemporary Medicinal Chemistry and Chemical Biology
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern drug discovery. Its prevalence is attributed to a unique combination of physicochemical properties that render it an ideal building block for modulating biological activity. The presence of two nitrogen atoms allows for the introduction of diverse substituents, enabling fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.
Furthermore, the piperazine nucleus often imparts favorable pharmacokinetic characteristics to drug candidates. Its basic nature can enhance aqueous solubility and allows for the formation of salts, which can improve a compound's formulation properties. The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, allows it to adapt to the topology of various binding sites within proteins.
The therapeutic applications of piperazine-containing drugs are extensive and diverse, spanning a wide array of disease areas. Notable examples include antipsychotics, antidepressants, antihistamines, and anticancer agents. This broad utility underscores the remarkable versatility of the piperazine scaffold and solidifies its importance as a cornerstone in the design of new therapeutic agents.
An Overview of Pyridine Substituted Piperazine Derivatives in Targeted Research
The strategic combination of the piperazine (B1678402) scaffold with a pyridine (B92270) ring has proven to be a particularly fruitful avenue in medicinal chemistry. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, can engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets. The nitrogen atom in the pyridine ring also influences the electronic properties of the molecule and can serve as a hydrogen bond acceptor.
Contextualizing 4 4 Pyridyl Piperazine 1 Ethaneamine Within Nitrogenous Heterocyclic Chemistry
4-(4-Pyridyl)piperazine-1-ethaneamine is a specific example of a pyridine-substituted piperazine (B1678402) derivative that incorporates an additional functional group—a primary amine—at the terminus of an ethyl substituent on one of the piperazine nitrogens. This structural feature positions the molecule within the broader class of polyamines.
The core of the molecule is 1-(4-Pyridyl)piperazine (B87328), a known chemical building block. The addition of the ethaneamine side chain introduces a primary amine group, which is a key functional group in many biologically active molecules. This primary amine can participate in hydrogen bonding and ionic interactions, potentially enhancing the molecule's affinity for its biological target.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 1-(4-Pyridyl)piperazine | 1008-91-9 | C9H13N3 | 163.22 | Core pyridylpiperazine structure. |
| 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethan-1-amine hydrochloride | 2037031-28-8 | C11H19ClN4 | 242.75 | Isomeric pyridine (B92270) attachment (2-position) with ethaneamine side chain. |
| N-(2-Aminoethyl)piperazine | 140-31-8 | C6H15N3 | 129.21 | Piperazine with an ethaneamine side chain, lacking the pyridyl group. |
The Scope and Objectives of Academic Investigations into Novel Polyamine Architectures
Retrosynthetic Analysis and Strategic Precursor Selection for Scalable Synthesis
A retrosynthetic analysis of this compound reveals several strategic disconnections that inform the selection of precursors for a scalable synthesis. The primary bond formations to consider are the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) nitrogen, and the C-N bond of the ethaneamine side chain to the second piperazine nitrogen.
One logical retrosynthetic approach involves disconnecting the ethaneamine side chain, leading to the key intermediate 1-(4-Pyridyl)piperazine (B87328) . This intermediate can be further disconnected at the pyridyl-piperazine junction, suggesting two primary precursor sets: 4-halopyridine and piperazine, or a suitable aminopyridine and a bis(2-haloethyl)amine. For scalable synthesis, the use of commercially available and cost-effective starting materials is paramount. Therefore, a convergent synthesis starting from 4-chloropyridine (B1293800) and a suitably protected 1-(2-aminoethyl)piperazine (B7761512) derivative or the sequential functionalization of piperazine itself are often the most practical strategies.
Another viable retrosynthetic pathway involves disconnecting the pyridyl-piperazine bond first. This would lead to 1-(2-aminoethyl)piperazine and a 4-substituted pyridine, such as 4-chloropyridine or 4-fluoropyridine. The choice of precursors will ultimately depend on factors such as cost, availability, and the desired scale of the synthesis.
Direct Synthetic Routes for this compound
Several direct synthetic routes have been developed for the construction of this compound, primarily relying on well-established nitrogen-carbon bond-forming reactions.
Alkylation and Reductive Amination Approaches for Piperazine Functionalization
A common and straightforward approach to synthesize the target molecule is through the N-alkylation of 1-(4-Pyridyl)piperazine . This intermediate can be prepared by the reaction of 4-chloropyridine hydrochloride with an excess of piperazine. The subsequent alkylation of the secondary amine of 1-(4-pyridyl)piperazine with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, followed by deprotection, affords this compound. The use of a protecting group on the aminoethyl moiety is crucial to prevent side reactions, such as self-alkylation.
Alternatively, a reductive amination approach can be employed. This would involve the reaction of 1-(4-pyridyl)piperazine with a protected aminoacetaldehyde derivative, followed by reduction of the resulting imine or enamine. This method offers a high degree of control and can often be performed under mild conditions.
A variation of the alkylation strategy involves the reaction of 1-(4-pyridyl)piperazine with ethylene (B1197577) oxide to introduce a 2-hydroxyethyl group, which can then be converted to the corresponding amine via a Mitsunobu reaction with a phthalimide (B116566) or azide, followed by reduction.
| Alkylation Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| N-(2-bromoethyl)phthalimide | K2CO3, DMF, 80 °C | N-(2-(4-(pyridin-4-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | ~70-80 | scripps.edu |
| 2-Chloroethanamine | Na2CO3, KI, Acetone, reflux | This compound | Moderate | nih.gov |
| tert-Butyl (2-bromoethyl)carbamate | Et3N, CH3CN, reflux | tert-butyl (2-(4-(pyridin-4-yl)piperazin-1-yl)ethyl)carbamate | Good | chemscene.com |
This table presents plausible reaction conditions based on analogous chemical transformations.
Cross-Coupling Reactions Utilizing Pyridine and Piperazine Building Blocks
Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of the aryl-amine bond between the pyridine and piperazine rings. google.comnih.gov This approach would involve the palladium-catalyzed coupling of a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with a pre-functionalized piperazine, such as 1-(2-aminoethyl)piperazine . The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. This method is particularly advantageous for creating libraries of analogs due to its broad substrate scope and functional group tolerance.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chloropyridine | 1-(2-Aminoethyl)piperazine | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 110 | Good | researchgate.net |
| 4-Bromopyridine | 1-(2-Aminoethyl)piperazine | Pd(OAc)2 / BINAP | NaOtBu | Dioxane | 100 | High | nih.gov |
This table illustrates representative conditions for Buchwald-Hartwig amination reactions based on similar substrates.
Derivatization Strategies for Structural Elaboration and Functionalization
The presence of multiple reactive sites in this compound allows for a wide range of derivatization strategies to explore structure-activity relationships and develop new chemical entities.
Modification of the Ethaneamine Moiety for Probing Biological Interactions
The primary amine of the ethaneamine side chain is a key handle for functionalization. It can readily undergo a variety of chemical transformations, including:
Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This allows for the introduction of a wide array of substituents to probe for specific interactions with biological targets.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This is a versatile method for introducing alkyl or arylalkyl groups.
Alkylation: Direct alkylation with alkyl halides can lead to secondary and tertiary amines, though careful control of stoichiometry is required to avoid over-alkylation.
| Reaction Type | Reagent | Product Class | Reference |
| Acylation | Acetyl chloride | Acetamide | oakwoodchemical.comnuph.edu.ua |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | eurjchem.comhilarispublisher.commdpi.com |
| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | N-Benzyl amine | organic-chemistry.orgmdpi.comresearchgate.netnih.govrsc.org |
This table provides examples of common derivatization reactions for primary amines.
Elaboration at the Piperazine Nitrogen Proximal to the Pyridyl Group
Modification of the piperazine nitrogen directly attached to the electron-deficient pyridine ring (N1) is more challenging due to the reduced nucleophilicity of this nitrogen. However, under certain conditions, functionalization is possible.
Quaternization: The pyridine nitrogen is susceptible to alkylation to form a pyridinium (B92312) salt. This modification significantly alters the electronic properties and solubility of the molecule.
N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the molecule's metabolic profile and potentially serve as a prodrug. scripps.edugoogle.comgoogle.comnih.govwikipedia.org N-oxidation can also activate the pyridine ring for further functionalization.
Direct alkylation or acylation at the N1 position of the piperazine ring is generally disfavored. However, strategic manipulation of the electronic properties of the pyridine ring or the use of highly reactive electrophiles might enable such transformations.
Introduction of Chemical Tags for Research Applications
The primary amine of the ethaneamine side chain in this compound provides a versatile handle for the introduction of various chemical tags. These tags are instrumental in biochemical and pharmacological research for tracking, visualization, and purification of the molecule and its biological targets. Common tagging strategies include fluorescent labeling and biotinylation.
Fluorescent Labeling: Fluorescent tags allow for the visualization of the compound in cellular and subcellular contexts using techniques like fluorescence microscopy and flow cytometry. A widely used reagent for labeling primary amines is Fluorescein (B123965) isothiocyanate (FITC). aatbio.comtdblabs.sebiotium.comdanaher.comabcam.com The isothiocyanate group of FITC reacts with the primary amine of this compound to form a stable thiourea (B124793) bond, covalently attaching the fluorescein fluorophore. aatbio.com
Biotinylation: Biotin is a small vitamin that exhibits an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This strong and specific interaction is widely exploited in molecular biology for affinity purification and detection. N-Hydroxysuccinimide (NHS) esters of biotin, such as NHS-Biotin, are commonly employed to label primary amines. apexbt.comthermofisher.comcyanagen.comsangon.com The NHS ester reacts with the primary amine of the target compound to form a stable amide bond. apexbt.comsangon.com This allows the biotinylated this compound to be captured on avidin or streptavidin-conjugated solid supports.
Below is a table summarizing common chemical tags and their corresponding reactive groups for labeling the primary amine of this compound.
| Chemical Tag | Reactive Group | Linkage Formed | Key Research Applications |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | Thiourea | Fluorescence microscopy, Flow cytometry, Immunohistochemistry |
| NHS-Biotin | N-Hydroxysuccinimide ester | Amide | Affinity purification, Western blotting, ELISA |
Advanced Purification and Isolation Techniques for Research-Grade Compounds
Achieving high purity of this compound is crucial for its application in research, as impurities can lead to ambiguous or erroneous results. A combination of chromatographic and crystallization techniques is typically employed to obtain research-grade material.
Column Chromatography: Flash column chromatography is a fundamental technique for the purification of organic compounds. biotage.comuw.edu For a basic compound like this compound, which contains multiple amine functionalities, interactions with the acidic silica (B1680970) gel stationary phase can lead to peak tailing and poor separation. To mitigate these effects, several strategies can be employed:
Addition of a Basic Modifier: Incorporating a small amount of a competing amine, such as triethylamine (B128534) or ammonia, into the mobile phase can neutralize the acidic silanol (B1196071) groups on the silica surface, improving the elution profile of the basic analyte. chemicalforums.com
Use of Alternative Stationary Phases: Amine-functionalized silica or basic alumina (B75360) can be used as the stationary phase to provide a more alkaline environment, which is ideal for the purification of organic bases. biotage.combiotage.com
Reversed-Phase Chromatography: In cases where normal-phase chromatography is not effective, reversed-phase chromatography using a C18-functionalized silica column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier) can be a powerful alternative. biotage.com
Recrystallization: Recrystallization is a widely used technique for the final purification of solid compounds. nih.govresearchgate.netrochester.edupitt.edu The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For pyridyl and piperazine-containing compounds, a range of solvents can be considered. The selection often involves empirical testing of various solvents and solvent mixtures.
The following table outlines potential purification strategies for this compound.
| Purification Technique | Stationary/Mobile Phase or Solvent System | Principle of Separation |
| Normal-Phase Column Chromatography | Silica gel with a gradient of ethyl acetate/hexane and a small percentage of triethylamine. | Polarity |
| Amine-Functionalized Column Chromatography | Amine-bonded silica with a gradient of ethyl acetate/hexane. | Polarity and basicity |
| Reversed-Phase Column Chromatography | C18 silica with a gradient of acetonitrile/water and a pH modifier (e.g., triethylamine). | Hydrophobicity |
| Recrystallization | Solvents such as ethanol, isopropanol, acetonitrile, or mixtures with water or n-hexane. | Differential solubility |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural assignment of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide a wealth of information regarding the number of distinct proton environments, their chemical shifts, and their coupling interactions. The pyridyl protons would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm, exhibiting characteristic doublet or doublet of doublets splitting patterns. The piperazine ring protons would likely resonate as complex multiplets in the upfield region, generally between δ 2.5 and 3.5 ppm. The ethaneamine side chain would present as two distinct triplets, one for the methylene group adjacent to the piperazine nitrogen and another for the methylene group attached to the primary amine.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by revealing the number of unique carbon environments. The pyridyl carbons would show signals in the downfield aromatic region (δ 120-160 ppm). The piperazine and ethaneamine carbons would appear in the more shielded aliphatic region (δ 40-60 ppm). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further aid in distinguishing between CH, CH₂, and CH₃ groups.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyridyl-H (ortho to N) | 8.2 - 8.4 | d | 5 - 6 |
| Pyridyl-H (meta to N) | 6.7 - 6.9 | d | 5 - 6 |
| Piperazine-H (adjacent to pyridyl) | 3.3 - 3.5 | t | 4 - 6 |
| Piperazine-H (adjacent to ethaneamine) | 2.5 - 2.7 | t | 4 - 6 |
| Ethaneamine-CH₂ (adjacent to piperazine) | 2.7 - 2.9 | t | 6 - 7 |
| Ethaneamine-CH₂ (adjacent to NH₂) | 2.9 - 3.1 | t | 6 - 7 |
| Amine-NH₂ | 1.5 - 2.5 | br s | - |
Note: This is a hypothetical data table based on known chemical shift values for similar structural motifs.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Monitoring
Mass spectrometry is a critical technique for determining the molecular weight of a compound and for monitoring the progress of a chemical reaction. For this compound (C₁₁H₁₈N₄), the expected exact mass would be a key identifier.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be employed to determine the precise molecular weight. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 207.1604 g/mol . The observation of this ion with high mass accuracy would provide strong evidence for the elemental composition of the synthesized compound.
Reaction Monitoring: During the synthesis of this compound, mass spectrometry can be used to track the consumption of starting materials and the formation of the product. This is often achieved by analyzing small aliquots of the reaction mixture at different time points, providing valuable information for reaction optimization.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Technique |
| [M+H]⁺ | ~207.1604 | ESI-HRMS |
| [M+Na]⁺ | ~229.1423 | ESI-HRMS |
Note: These values are calculated based on the elemental composition of the target molecule.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of a chemical compound and for the development of analytical methods for its quantification.
Purity Assessment: A reversed-phase HPLC method would likely be developed to separate this compound from any starting materials, byproducts, or degradation products. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) would be a typical starting point. The purity of the compound would be determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.
Analytical Method Development: A validated HPLC method would be crucial for the routine analysis of the compound. Method validation would involve assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the reliability of the analytical results.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This represents a generic starting point for method development and would require optimization.
X-ray Crystallographic Analysis for Definitive Three-Dimensional Structure Determination
While NMR and MS provide invaluable information about connectivity and molecular formula, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state.
Definitive Structure Determination: Obtaining single crystals of this compound suitable for X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule. The crystal structure would definitively confirm the connectivity of the pyridyl, piperazine, and ethaneamine moieties and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. To date, no public crystallographic data for this specific compound has been reported.
Expected Crystallographic Data Summary
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| Key Bond Lengths (Å) | C-N, C-C, C=N within expected ranges |
| **Key Bond Angles (°) | Reflecting sp² and sp³ hybridization |
| Hydrogen Bonding | Likely involving the primary amine and pyridyl nitrogen |
Note: This is a hypothetical projection as no experimental data is currently available.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, a multitude of conformations are possible, each with a different potential energy. Mapping the energy landscape—a surface that relates the molecule's energy to its geometry—is essential for identifying the most stable, low-energy conformations that the molecule is likely to adopt. nih.gov
The conformational flexibility of this compound arises from several key areas:
The Piperazine Ring: This six-membered ring can adopt several conformations, most notably the stable "chair" form, as well as higher-energy "boat" and "twist-boat" forms. The interconversion between these forms is a key dynamic feature.
Rotation around Single Bonds: Significant rotational freedom exists around the bond connecting the pyridine ring to the piperazine nitrogen, the bond between the piperazine nitrogen and the ethyl group, and the bond within the ethaneamine side chain.
Computational techniques such as systematic or stochastic conformational searches are used to explore the potential energy surface. The energies of the resulting conformers are then calculated using methods like molecular mechanics or quantum mechanics to identify the local and global energy minima. The analysis suggests that the flexibility of piperazine derivatives can be a crucial factor in their biological activity, allowing them to adapt their shape to fit into a binding site. nih.gov
Energy landscape mapping provides a comprehensive view of the conformational possibilities and the energy barriers between them. nih.gov Techniques like replica exchange molecular dynamics (REMD) can be employed to enhance the sampling of the conformational space and overcome high energy barriers, providing a more complete picture of the landscape. nih.gov Understanding this landscape helps to rationalize how the molecule behaves in different environments and how its shape influences its interactions.
Table 1: Key Torsional Angles and Potential Conformations of this compound
| Torsional Angle | Description | Expected Low-Energy Orientations |
| C(pyridyl)-C(pyridyl)-N(piperazine)-C(piperazine) | Rotation of the pyridine ring relative to the piperazine ring. | Planar or near-planar orientations may be favored to maximize conjugation, but steric hindrance can lead to twisted conformations. |
| C(pyridyl)-N(piperazine)-C(piperazine)-C(piperazine) | Defines the pucker of the piperazine ring. | Typically corresponds to a stable chair conformation. |
| C(piperazine)-N(piperazine)-C(ethyl)-C(ethyl) | Rotation of the ethaneamine side chain relative to the piperazine ring. | Staggered conformations (gauche and anti) are generally preferred over eclipsed ones. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). journaljpri.com This technique is fundamental in drug discovery for predicting how a compound like this compound might interact with a biological target at the atomic level. journaljpri.comnih.gov
The docking process involves:
Preparation of Receptor and Ligand: Three-dimensional structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning atomic charges, and defining the binding site on the receptor.
Sampling of Ligand Conformations and Orientations: A search algorithm explores a vast number of possible binding poses of the ligand within the defined binding site.
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked, with the top-ranked pose representing the most likely binding mode.
For this compound, several structural features are key to its potential interactions:
Hydrogen Bond Donors: The secondary amine in the piperazine ring and the primary amine of the ethaneamine tail can act as hydrogen bond donors.
Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring, the tertiary nitrogen in the piperazine ring, and the primary amine can all act as hydrogen bond acceptors.
Aromatic System: The pyridine ring can participate in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.
Docking simulations can predict these specific interactions, providing a structural hypothesis for the molecule's activity. rdd.edu.iqresearchgate.net For example, studies on similar pyridylpiperazine derivatives have used docking to elucidate binding modes with enzymes like urease. nih.gov
Table 2: Potential Molecular Interactions of this compound in a Hypothetical Active Site
| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |
| Pyridine Nitrogen | Aspartic Acid, Glutamic Acid, Serine, Threonine | Hydrogen Bond (Acceptor) |
| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking / Hydrophobic |
| Piperazine NH | Aspartic Acid, Glutamic Acid (backbone or side chain) | Hydrogen Bond (Donor) |
| Ethaneamine NH2 | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor), Salt Bridge |
Molecular Dynamics Simulations for Investigating Binding Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode and explore the conformational dynamics of both the ligand and the protein within the complex. nih.gov
An MD simulation protocol typically involves:
System Setup: The ligand-protein complex from docking is placed in a simulation box, solvated with water molecules, and neutralized with counter-ions to mimic physiological conditions.
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the solvent and ions to relax around the complex.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (atomic positions, velocities, and energies) is saved at regular intervals.
Analysis of the MD trajectory can reveal:
Binding Stability: The stability of the ligand in the binding pocket is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms over time. A stable, low RMSD suggests the binding pose is maintained.
Protein and Ligand Flexibility: The Root Mean Square Fluctuation (RMSF) of atoms can identify which parts of the protein and ligand are rigid and which are flexible.
Interaction Analysis: The persistence of key interactions, such as hydrogen bonds identified in docking, can be monitored throughout the simulation to confirm their importance for binding. nih.gov
MD simulations are crucial for refining docking results and providing a more realistic representation of the binding event, accounting for the inherent flexibility of biological systems. nih.govnih.gov
Table 3: Key Analyses in Molecular Dynamics Simulations of Ligand-Receptor Complexes
| Analysis Metric | Information Provided |
| Root Mean Square Deviation (RMSD) | Stability of the ligand's binding pose and the overall protein structure. |
| Root Mean Square Fluctuation (RMSF) | Identifies flexible and rigid regions of the protein and ligand. |
| Hydrogen Bond Analysis | Determines the stability and occupancy of specific hydrogen bonds over time. |
| Radius of Gyration (Rg) | Measures the compactness of the protein, indicating potential conformational changes upon ligand binding. |
| Principal Component Analysis (PCA) | Reveals large-scale collective motions in the protein that may be related to its function or ligand binding. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. These methods provide detailed information about electron distribution, orbital energies, and reactivity, which are not captured by classical molecular mechanics methods used in docking and MD.
For this compound, QC methods like Density Functional Theory (DFT) can be used to calculate:
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is related to the molecule's chemical reactivity and stability.
Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting where the molecule will engage in electrostatic interactions, such as hydrogen bonding.
Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the local electron density and providing insights into its polarity and reactivity. nih.gov
These electronic properties are fundamental to understanding the molecule's behavior. For instance, the basicity of the different nitrogen atoms (pyridine, piperazine, ethaneamine) can be rationalized by examining their calculated partial charges and the accessibility of their lone pairs of electrons. imperial.ac.uk This information complements the interaction profiles generated by docking and MD simulations.
Table 4: Key Electronic Properties from Quantum Chemical Calculations
| Property | Significance |
| HOMO Energy | Related to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Related to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrostatic interactions and reactivity towards charged species. |
| Mulliken/NBO Atomic Charges | Quantifies the electron distribution across the molecule, indicating polar bonds and reactive sites. |
Theoretical Frameworks for Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgjocpr.com By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. fiveable.menih.gov
The development of a QSAR model for a series of analogues including this compound would involve:
Data Set Assembly: A collection of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required.
Descriptor Calculation: For each molecule in the data set, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
For pyridylpiperazine derivatives, relevant descriptors might include those related to the molecule's size, shape, lipophilicity, and electronic properties. nih.gov A statistically significant QSAR model can provide valuable insights into which molecular features are most important for the desired biological activity, thus providing a clear rationale for structural modifications. nih.gov
Table 5: Common Molecular Descriptors for QSAR Studies of Piperazine Analogues
| Descriptor Class | Examples | Property Represented |
| Constitutional | Molecular Weight, Number of N atoms, Number of Rings | Basic molecular composition and size. |
| Topological | Randić Index, Wiener Index | Atomic connectivity and molecular branching. |
| Geometric | Molecular Surface Area, Molecular Volume, Shadow Indices | 3D shape and size of the molecule. |
| Physicochemical | LogP (lipophilicity), Molar Refractivity | Hydrophobicity and polarizability. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution and reactivity. |
Mechanistic Investigations of Biological Interactions in Vitro and Preclinical Contexts
Modulation of Enzyme Activity by Pyridylpiperazine Derivatives
Pyridylpiperazine derivatives have been investigated as inhibitors of essential enzymes in the sterol biosynthesis pathway of Leishmania parasites, a critical pathway for their survival. Two key enzymes in this pathway are sterol 14α-demethylase (CYP51) and sterol C4-methyl oxidase (CYP5122A1).
A study involving the screening of a compound library identified N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides as a class of molecules capable of inhibiting both Leishmania CYP51 and CYP5122A1. nih.gov Analogs of the initial hit, N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide, were found to be potent inhibitors of CYP51, although they showed less activity against CYP5122A1 and weak inhibition of L. donovani promastigote growth. nih.gov
Further structural modifications led to the development of compounds with improved activity. For instance, compounds 18e (N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide) and 18i (N-(4-((3,5-di-tert-butylbenzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide) demonstrated modest selectivity for inhibiting the proliferation of L. donovani promastigotes over J774 macrophages and were effective against intracellular L. donovani with EC50 values in the low micromolar range. nih.gov
Interestingly, replacing the 4-pyridyl ring in these derivatives with an imidazole group, as in compound 18p , resulted in a shift in selectivity. This new compound showed a fourfold selectivity for CYP5122A1 over CYP51, with IC50 values ≤ 1 µM for both enzymes. nih.gov Treatment of L. major promastigotes with compound 18p led to the accumulation of 4-methylated sterols in the cell membranes, confirming that it effectively blocks sterol demethylation at the 4-position within the parasite. nih.gov These findings suggest that the pyridylpiperazine scaffold is a valuable starting point for developing dual inhibitors of CYP51 and CYP5122A1 as potential antileishmanial agents. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
| 18p | Leishmania CYP51 | ≤ 1 | ~4-fold for CYP5122A1 |
| 18p | Leishmania CYP5122A1 | ≤ 1 | ~4-fold for CYP5122A1 |
Pyridylpiperazines have emerged as a novel class of allosteric inhibitors targeting the AcrAB-TolC efflux pump in Gram-negative bacteria like Escherichia coli. nih.govembopress.orgresearchgate.net This pump is a major contributor to multidrug resistance by actively extruding antibiotics from the bacterial cell. Unlike many other efflux pump inhibitors (EPIs), pyridylpiperazines bind to a unique allosteric pocket located in the transmembrane domain of the AcrB protein. embopress.org This binding event disrupts the functional cycle of the pump, thereby preventing antibiotic efflux and restoring antibiotic susceptibility.
Rational optimization of the pyridylpiperazine scaffold has led to the development of potent EPIs. nih.gov Modifications at three specific points on the pyridine (B92270) core were explored to enhance both the potency and the pharmacokinetic properties of this chemical series. nih.gov For example, introducing a primary amine to the pyridine through ester or oxadiazole linkers resulted in analogs with improved antibiotic-boosting capabilities through AcrB inhibition. nih.gov In vitro studies using genetically engineered mutants revealed that this enhanced potency is due to new interactions with distal acidic residues within the AcrB binding pocket. nih.gov
One optimized compound, BDM91288 , was shown to potentiate the activity of a range of antibiotics against Klebsiella pneumoniae and to reverse clinically relevant resistance caused by the overexpression of the acrAB-tolC genes. embopress.org Cryo-electron microscopy confirmed that BDM91288 binds to the transmembrane region of K. pneumoniae AcrB, validating its mechanism of action. embopress.org The development of these pyridylpiperazine-based EPIs represents a promising strategy to combat antibiotic resistance by rejuvenating the efficacy of existing antibiotics. embopress.orgoup.com
| Compound Series | Target | Mechanism of Action | Effect |
| Pyridylpiperazines | E. coli AcrAB-TolC pump (AcrB subunit) | Allosteric inhibition via binding to the transmembrane domain | Potentiation of antibiotic activity |
| BDM91288 | K. pneumoniae AcrAB-TolC pump (AcrB subunit) | Allosteric inhibition via binding to the transmembrane domain | Reversion of antibiotic resistance |
Phospholipase D (PLD) enzymes are critical signaling proteins that hydrolyze phosphatidylcholine to produce the second messenger phosphatidic acid (PA). nih.govnih.gov PA is involved in a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal reorganization. nih.gov Consequently, PLD has been implicated in the progression of various diseases, including cancer and neurodegenerative disorders. nih.gov
The development of small-molecule inhibitors for PLD has been a significant area of research to validate its role as a therapeutic target. nih.govnih.gov While specific studies focusing solely on "4-(4-Pyridyl)piperazine-1-ethaneamine" as a PLD inhibitor are not prominent, the broader class of heterocyclic compounds containing piperazine (B1678402) moieties is common in kinase and phospholipase inhibitor design. The general mechanism of PLD inhibitors often involves binding to the catalytic site, which contains a conserved HKD (HxKxxxxD) motif. For example, co-crystal structures of inhibitors like compound 4 (a benzimidazolone derivative) with human PLD2 show interactions with key residues Gln642 and Asn773 within this HKD pocket. nih.gov
The pyridylpiperazine scaffold offers structural features, such as hydrogen bond acceptors (pyridine nitrogen, piperazine nitrogens) and a flexible core, that could potentially be exploited to design novel PLD inhibitors. The development of dual PLD1/PLD2 inhibitors has demonstrated that it is possible to achieve high potency, with some compounds showing single-digit nanomolar activity in cellular assays. nih.gov These inhibitors can be used as chemical probes to further explore the therapeutic potential of targeting PLD in various disease models. nih.gov
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, as it cleaves viral polyproteins into functional units. nih.govresearchgate.netmdpi.com This makes it a prime target for the development of antiviral therapeutics. frontiersin.orgmdpi.com Mpro inhibitors typically work by binding to the enzyme's active site, preventing the processing of the polyproteins and thereby halting the viral life cycle. nih.gov
The active site of Mpro features a catalytic dyad of Cysteine-145 and Histidine-41. mdpi.com Many potent inhibitors are designed to form a covalent bond with the catalytic Cys145. frontiersin.org While a wide variety of chemical scaffolds have been explored as Mpro inhibitors, including pyrazoline-based covalent inhibitors and repurposed drugs like lopinavir and ritonavir, specific research detailing this compound or its close derivatives for this target is not extensively documented in the reviewed literature.
However, the general principles of Mpro inhibitor design could accommodate the pyridylpiperazine structure. The design of non-covalent inhibitors, for instance, relies on optimizing interactions with the substrate-binding cleft of the enzyme. frontiersin.org The pyridylpiperazine scaffold, with its aromatic and basic nitrogen centers, could potentially be elaborated with functional groups that form hydrogen bonds and hydrophobic interactions within the Mpro active site, similar to how inhibitors like ensitrelvir function. mdpi.com The development of Mpro inhibitors remains a highly active field of research, with a focus on creating broad-spectrum antivirals effective against current and future coronaviruses. nih.gov
Receptor Binding and Allosteric Modulation Studies
The pyridylpiperazine scaffold is a well-established pharmacophore for targeting sigma (σ) receptors, which are implicated in a variety of neurological functions and diseases. The position of the nitrogen atom within the pyridyl ring significantly influences the binding affinity and selectivity for the two main sigma receptor subtypes, σ1 and σ2.
Studies have shown that (4-pyridyl)piperazines, the class to which this compound belongs, generally show a preference for the σ1 receptor over the σ2 receptor. nih.gov This is in contrast to (2-pyridyl)piperazines, which tend to favor σ2 receptors. nih.gov The affinity of (4-pyridyl)piperazine compounds for sigma receptors appears to be less dependent on the length of the alkyl chain connecting the piperazine to another moiety compared to other isomers. nih.gov
In a comparative study, derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core displayed significantly lower affinity for the σ1 receptor compared to analogous compounds with a piperidine core, suggesting that the piperazine ring itself can be a critical element for modulating affinity. nih.gov For example, a direct comparison between a piperazine-containing compound (4 ) and its piperidine analogue (5 ) showed a dramatic difference in σ1 receptor affinity, with Ki values of 1531 nM and 3.64 nM, respectively. nih.gov This highlights the subtle structural changes that can profoundly impact receptor binding.
| Compound Class | Preferred Receptor | Notes |
| (2-Pyridyl)piperazines | σ2 | Generally show higher affinity and selectivity for σ2 receptors. nih.gov |
| (3-Pyridyl)piperazines | σ1 | Show a preference for σ1 receptors. nih.gov |
| (4-Pyridyl)piperazines | σ1 | Show a preference for σ1 receptors. nih.gov |
| Compound | Core Structure | σ1R Ki (nM) | σ2R Ki (nM) |
| Compound 4 | Piperazine | 1531 | - |
| Compound 5 | Piperidine | 3.64 | - |
| Compound 11 | Piperidine | 4.41 | 67.9 |
| Compound 13 | Piperazine | 51.8 | - |
| Compound 16 | Piperazine | 37.8 | - |
Interaction with Histamine Receptors (H3R) and Binding Dynamics
The 4-pyridylpiperazine moiety is a key structural feature in a significant class of non-imidazole histamine H3 receptor (H3R) antagonists and inverse agonists. nih.govmdpi.com The H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, acts as a presynaptic auto- and heteroreceptor, modulating the release of histamine and other neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin (B10506). nih.govmdpi.comnih.gov
The development of non-imidazole ligands was driven by the need to overcome the limitations of earlier imidazole-based compounds, which were associated with poor brain penetration and inhibition of cytochrome P450 enzymes. mdpi.com The 4-pyridylpiperazine core serves as an effective bioisostere for the imidazole group, providing the necessary basic nitrogen atom for receptor interaction while improving pharmacokinetic properties.
Binding dynamics studies reveal that the piperazine ring is a critical element. Comparative analyses between compounds with a 4-pyridylpiperazine moiety and their 4-pyridylpiperidine counterparts demonstrate the piperazine structure's role in conferring high selectivity for the H3 receptor. acs.orgacs.org For instance, one study found that a piperazine analogue was highly selective for H3R, whereas the corresponding piperidine analogue showed high affinity at both H3 and sigma-1 receptors, highlighting the piperazine nitrogen's influence on receptor selectivity. acs.org The affinity of these compounds is often in the nanomolar range, signifying a potent interaction.
Table 1: Representative Binding Affinities of 4-Pyridylpiperazine Analogues at Histamine H3 Receptors This table is interactive. You can sort and filter the data.
| Compound Class | Specific Analogue Example | Binding Affinity (pA₂) | Receptor Type |
|---|---|---|---|
| 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines | 2-methyl-2-phenylpropylaminoethyl derivative (4c2) | 8.27 | Guinea Pig H3R |
| 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines | 2,2-dimethylaminoethyl derivative | 7.78 | Guinea Pig H3R |
| 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines | 2-methyl-2-phenylpropylamino (alkyl analogue) (4b2) | 7.53 | Guinea Pig H3R |
| 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines | 2-methyl-2-phenylpropylamino (amide analogue) (4a2) | 7.36 | Guinea Pig H3R |
Data sourced from a study on non-imidazole histamine H3 ligands, where pA₂ is a measure of antagonist potency. nih.govnih.gov
Dopamine and Serotonin Receptor Agonism/Antagonism Mechanisms (e.g., D2/D3, 5-HT1A)
The arylpiperazine scaffold, of which 4-pyridylpiperazine is a specific example, is a cornerstone in the development of ligands for dopamine and serotonin receptors. nih.govd-nb.infonih.gov
Dopamine D2/D3 Receptors: Arylpiperazine derivatives are extensively studied as ligands for D2-like dopamine receptors (D2, D3, and D4). mdpi.comnih.govnih.gov The high degree of homology between D2 and D3 receptors makes achieving selectivity challenging, yet it is a critical goal for therapeutic agents targeting neuropsychiatric disorders. nih.govacs.org The mechanism of action involves the arylpiperazine moiety inserting into the receptor's orthosteric binding site. nih.gov The functional outcome—be it antagonism, partial agonism, or full agonism—is dictated by the specific substitutions on both the aryl ring and the second nitrogen of the piperazine ring. For example, variations in the linker chain and terminal group attached to the piperazine can significantly alter affinity and selectivity, with extended and more linear conformations often favoring D3 receptor selectivity. nih.gov
Serotonin 5-HT1A Receptors: The arylpiperazine structure is also a classic pharmacophore for 5-HT1A receptor ligands. nih.govscilit.comsemanticscholar.org This receptor is a well-established target for anxiolytic and antidepressant medications. nih.gov N4-substitution on the piperazine ring is a common strategy to enhance affinity for 5-HT1A sites. scilit.com Compounds containing a 4-alkyl-1-arylpiperazine scaffold are often highly selective 5-HT1A ligands. semanticscholar.org Depending on the nature of the aryl group (e.g., 2-methoxyphenyl) and the terminal substituent, these compounds can act as agonists, partial agonists, or antagonists. semanticscholar.orgnih.govnih.gov For instance, the addition of bulky carboxamide groups at the end of an alkyl chain attached to the piperazine can produce potent antagonists. nih.gov
Table 2: Representative Binding Affinities of Arylpiperazine Derivatives at Dopamine and Serotonin Receptors This table is interactive. You can sort and filter the data.
| Compound | Receptor Target | Binding Affinity (Ki, nM) |
|---|---|---|
| Dopamine Receptor Ligands | ||
| Compound 4v (carboxamide derivative) | hD3 | 1.6 |
| Compound 4v (carboxamide derivative) | hD2 | 217.6 (136-fold selective for D3) |
| Compound 38 (ST 280) | hD3 | 0.5 |
| Compound 38 (ST 280) | hD2L | 76.4 (153-fold selective for D3) |
| Serotonin Receptor Ligands | ||
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18) | 5-HT1A | 0.6 |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine (2j) | 5-HT1A | 0.4 |
| p-MPPI | 5-HT1A | 0.36 (Kd) |
Data compiled from studies on dopamine D3/D2 receptor ligands and 5-HT1A receptor antagonists. nih.govnih.govscilit.comnih.govnih.gov
Rho Kinase (ROCK-II) Inhibition Mechanisms (Broader Class Relevance)
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. nih.govguidetopharmacology.org They play crucial roles in regulating cellular functions like smooth muscle contraction, cell migration, and proliferation. nih.gov Consequently, ROCK inhibitors are investigated for treating a range of diseases, including hypertension, cancer, and glaucoma. nih.gov
The mechanism of inhibition for most ROCK inhibitors, including pyridine-containing derivatives, is ATP-competitive. nih.govmedchemexpress.com These small molecules bind to the ATP-binding pocket within the kinase domain of ROCK, preventing the phosphorylation of its downstream substrates. nih.gov Although ROCK1 and ROCK2 share 92% homology in their kinase domains, isoform-selective inhibitors have been developed. nih.govnih.gov
The pyridine ring is a common feature in many potent ROCK inhibitors. For example, the well-known research tool Y-27632 is a cell-permeable pyridine derivative that specifically inhibits both ROCK-I and ROCK-II activity. nih.gov Structure-activity relationship studies on various classes of inhibitors have shown that substitutions on the pyridine ring are critical for potency, with 4-position substitutions generally being more potent than 3-position substitutions in certain chemical series. nih.gov
In-depth Investigations into Binding Site Specificity and Molecular Recognition Pathways
Histamine H3 Receptor: The binding of 4-pyridylpiperazine derivatives to the H3R involves key interactions within the receptor's transmembrane (TM) domain. A crucial interaction is the formation of a salt bridge between a protonated nitrogen atom of the ligand (typically in the piperazine ring) and the highly conserved aspartic acid residue Asp114 in TM3. nih.gov Additional stabilization is provided by π-π stacking interactions between aromatic moieties of the ligand and aromatic residues in the receptor, such as Trp402, Tyr115, and Phe193. nih.gov
Dopamine D2/D3 Receptors: For arylpiperazine ligands, the primary molecular recognition event is an ionic interaction between the protonated piperazine nitrogen (N1) and the conserved Asp3.32 (Asp110 in D2R) in TM3. bg.ac.rs The aryl portion of the ligand typically binds in a pocket formed by aromatic residues, engaging in edge-to-face and π-π interactions with residues like Phe6.44, Trp6.48, and Tyr7.58. bg.ac.rs Selectivity between D2 and D3 receptors can be conferred by interactions with non-conserved residues in a secondary binding pocket, often involving the extracellular loop 2 (ecl2). nih.govacs.org
Serotonin 5-HT1A Receptor: The binding mechanism for arylpiperazine ligands at the 5-HT1A receptor is analogous to that at dopamine receptors. A charge-assisted hydrogen bond between the protonated piperazine nitrogen and the conserved Asp116 (TM3) is the key anchoring interaction. semanticscholar.orgacs.org The binding site also includes polar residues such as Gln2.65 and Asn7.39, which can form additional hydrogen bonds, and aromatic residues that provide stabilizing interactions with the aryl moiety of the ligand. acs.org
Rho Kinase (ROCK-II): As ATP-competitive inhibitors, pyridine-based compounds target the hinge region of the kinase domain. This region connects the N- and C-lobes of the kinase and is critical for ATP binding. The inhibitor typically forms hydrogen bonds with the backbone of residues in this hinge region, occupying the space normally taken by the adenine part of ATP, thereby preventing the kinase from functioning.
Preclinical In Vitro and In Vivo Studies Focused on Mechanistic Elucidation
Preclinical studies on the broader classes of 4-pyridylpiperazine and arylpiperazine derivatives have been essential for understanding their mechanisms of action.
In Vitro Studies: Functional assays are used to determine the pharmacological profile of these compounds. For H3R ligands, antagonist activity is often measured using isolated tissue preparations, such as the electrically stimulated guinea pig jejunum, where H3R activation inhibits contractions. nih.govnih.gov For D2/D3 and 5-HT1A ligands, functional activity is commonly assessed in cell lines expressing the recombinant human receptors. Assays measuring the inhibition of forskolin-stimulated adenylyl cyclase are used to quantify agonist or inverse agonist activity, as these receptors are typically Gi/o-coupled. nih.govnih.gov For ROCK-II, in vitro kinase assays measure the direct inhibition of the enzyme, while cell-based assays can confirm target engagement by measuring the phosphorylation levels of downstream ROCK substrates, such as myosin light chain phosphatase. nih.gov
In Vivo Studies: Animal models are used to confirm that the in vitro mechanisms translate to physiological effects. For example, arylpiperazine derivatives with 5-HT1A agonist/partial agonist activity have demonstrated anxiolytic-like effects in tasks such as the Elevated Plus Maze. nih.gov These effects can be mechanistically confirmed by showing they are blocked by a known 5-HT1A receptor antagonist. nih.gov Similarly, H3R antagonists/inverse agonists have shown potential in animal models for cognitive disorders by demonstrating memory enhancement in tasks like the social recognition test in mice. nih.gov These in vivo studies provide crucial mechanistic elucidation by linking receptor modulation to behavioral or physiological outcomes.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation for 4 4 Pyridyl Piperazine 1 Ethaneamine Derivatives
Influence of Pyridyl Ring Substitution Patterns on Biological Efficacy and Receptor/Enzyme Selectivity
The electronic and steric properties of substituents on the pyridyl ring play a pivotal role in modulating the biological activity of 4-(4-pyridyl)piperazine-1-ethaneamine derivatives. The nature and position of these substituents can significantly influence target binding affinity and selectivity.
Research into pyridylpiperazine hybrid derivatives as urease inhibitors has provided valuable insights into the effects of substitution. nih.gov In a series of N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives, the presence of a nitro group (an electron-withdrawing group, EWG) on the pyridine (B92270) ring was a key feature. The activity of these compounds was further modulated by substituents on a separate N-aryl ring, which provides a model for understanding substitution effects. For instance, placing an EWG like a bromine atom at the ortho-position of the aryl ring resulted in potent urease inhibition. nih.gov Similarly, an ortho-nitro group or an ortho-methyl group (an electron-donating group, EDG) also led to increased inhibitory activity against urease. nih.gov
Conversely, substitutions at the para-position of the aryl group with either EDGs or EWGs did not yield potent urease inhibitors. nih.gov This suggests that the position of the substituent is critical for optimal interaction with the target enzyme's active site.
Studies on different pyridine-containing scaffolds corroborate the importance of ring substitution. For example, in a series of 2'-pyridine ring substituted analogs of epibatidine (B1211577) targeting neuronal nicotinic receptors, different substituents produced varied effects on affinity, efficacy, and potency. nih.gov A fluoro analog showed significantly greater affinity for β2-containing receptors over β4-containing ones, while a bromo analog displayed more modest differences. nih.gov An amino-substituted analog also exhibited a strong preference for β2- over β4-containing receptors. nih.gov This highlights how pyridine ring substitutions can fine-tune the selectivity of a compound for different receptor subtypes.
The following table summarizes the impact of substitution patterns on the inhibitory activity of certain pyridylpiperazine derivatives against urease.
| Compound ID | Aryl Ring Substitution | IC₅₀ (µM) |
| 7a | Unsubstituted | 7.41 ± 0.44 |
| 7d | 2-Bromo | 6.74 ± 0.49 |
| 7e | 2-Nitro | 4.19 ± 0.41 |
| 7h | 2-Methyl | 3.01 ± 0.45 |
| 5d | 4-Chloro | 8.25 ± 0.41 |
| 5g | 4-Bromo | 8.43 ± 0.41 |
| 5j | 4-Nitro | 4.19 ± 0.41 |
Data sourced from a study on urease inhibitors, illustrating the effect of substituents on an N-aryl ring connected to the piperazine (B1678402). nih.gov
Role of Piperazine Ring Substituents in Modulating Target Interactions
The piperazine ring is more than a simple linker; it acts as a central scaffold whose substituents can drastically alter a molecule's interaction with its biological target. nih.gov Its conformational flexibility and the basicity of its nitrogen atoms allow it to participate in crucial binding interactions.
A notable example comes from the development of CXCR3 chemokine antagonists based on a pyridyl-piperazinyl-piperidine structure. An optimization campaign revealed a "pronounced effect of 2'-piperazine substitution on CXCR3 receptor affinity". nih.gov Specifically, incorporating a 2'(S)-ethylpiperazine moiety led to a derivative with an exceptionally low IC₅₀ of 0.2 nM, demonstrating a significant enhancement in potency. nih.gov This indicates that even small alkyl substituents on the piperazine ring can exploit specific hydrophobic pockets within the receptor binding site to increase affinity.
In another context, a series of inhibitors for inflammatory caspases was developed using a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold. epa.gov By synthesizing derivatives with varying substituents on the piperazine ring, researchers were able to produce compounds that were pan-selective inhibitors of caspases-1, -4, and -5, with an ethylbenzene (B125841) derivative showing low nanomolar Ki values. epa.gov This work underscores the piperazine ring's role as a versatile anchor for attaching different chemical groups to probe and optimize interactions with enzyme targets.
Furthermore, molecular docking studies on urease inhibitors revealed that the piperazine ring itself can form important interactions, such as alkyl-π interactions with proline residues (Pro832) in the enzyme's active site. nih.gov This demonstrates that the unsubstituted piperazine core contributes directly to target engagement.
The table below shows the effect of piperazine substitution on CXCR3 receptor affinity.
| Compound ID | Piperazine Substitution | Human CXCR3 IC₅₀ (nM) |
| 18j | 2'(S)-ethylpiperazine | 0.2 |
Data from a study on CXCR3 chemokine antagonists. nih.gov
Impact of Alkyl Linker Length and Branching on Pharmacophore Alignment and Biological Response
The "ethaneamine" portion of the this compound core constitutes a flexible alkyl linker. The length, rigidity, and branching of this linker are critical determinants of how the terminal pharmacophoric groups (the pyridylpiperazine head and the terminal amine) are oriented in three-dimensional space. This orientation, or pharmacophore alignment, is essential for a precise fit with the biological target.
In research on a series of piperazine derivatives targeting sigma (σ) receptors, investigators explored the effects of linker elongation. nih.gov By extending the alkyl tether connecting the piperazine to a methoxyphenyl group, they found that the selectivity for σ₁ receptors could be improved. Specifically, elongation of the alkyl linker resulted in much lower affinity for the 5-HT₂B receptor, an off-target, thereby enhancing the compound's selectivity profile. nih.gov This suggests that optimizing linker length is a key strategy for minimizing off-target effects and improving the therapeutic window of a drug candidate.
In the context of efflux pump inhibitors, modifications to a side chain analogous to the ethaneamine linker were also explored. oup.com The evaluation of analogues bearing an ethynylphenyl moiety with an ethylamine (B1201723) chain highlights that both the composition and the connection point (meta- vs. para-position) of this linker are critical variables in the optimization of biological activity. oup.com
Identification of Key Structural Motifs for Enhanced Target Engagement and Potency
Through comprehensive SAR studies of pyridylpiperazine derivatives, several key structural motifs have been identified as being crucial for high-potency engagement with various biological targets.
The Pyridylpiperazine Core : This entire moiety is frequently identified as a privileged scaffold for interacting with a diverse range of enzymes and receptors. nih.gov Its combination of an aromatic, hydrogen-bond-accepting pyridine ring and a flexible, basic piperazine unit makes it a versatile platform for drug design. nih.govnih.gov
Substituted Piperazine Ring : As demonstrated in CXCR3 antagonists, small, stereochemically defined alkyl groups on the piperazine ring, such as a 2'(S)-ethyl group, can serve as a critical motif for achieving high affinity by engaging with specific sub-pockets in the target protein. nih.gov
Specific Pyridine Substitution Patterns : The electronic nature and position of substituents on the pyridine ring (or an associated aryl ring) are vital. For instance, ortho-substituents (like -NO₂, -Br, or -CH₃) on an N-aryl ring attached to the piperazine were found to be a key motif for potent urease inhibition, whereas para-substituents were less effective. nih.gov
Optimized Alkyl Linker : An alkyl linker of appropriate length and flexibility is essential for correctly positioning the pharmacophoric elements. As seen with sigma receptor ligands, a longer alkyl tether can be a motif that enhances selectivity by disfavoring binding to off-targets. nih.gov
Hydrogen Bonding and Hydrophobic Interactions : Docking studies consistently reveal that the potency of these derivatives relies on specific non-covalent interactions. Key motifs include hydrogen bonds formed by the pyridine nitrogen and π-alkyl interactions involving the piperazine ring. nih.gov
Rational Design Principles Derived from Comprehensive SAR and SMR Analysis
Based on the accumulated SAR and SMR data for this compound and related derivatives, several rational design principles can be formulated to guide the development of new, more effective therapeutic agents.
Principle 1: Fine-Tuning Selectivity via Pyridyl Ring Substitution : The pyridyl ring is a primary site for modification to control efficacy and selectivity. The addition of various functional groups (e.g., halogens, alkyls, nitro groups) can modulate the electronic properties and steric profile of the molecule, allowing it to differentiate between receptor subtypes or enzyme isoforms. nih.govnih.gov
Principle 2: Enhancing Potency through Piperazine Decoration : The piperazine ring should not be viewed as a passive linker. Introducing small, sterically defined substituents onto the piperazine carbon atoms is a powerful strategy for significantly boosting binding affinity, likely by exploiting specific hydrophobic pockets within the target's binding site. nih.gov
Principle 3: Optimizing Pharmacokinetics and Selectivity with the Alkyl Linker : The length and rigidity of the alkyl linker connecting the piperazine ring to other functional groups should be systematically varied. This allows for optimization of the spatial arrangement of the pharmacophore, which can lead to improved on-target activity and reduced off-target binding. nih.gov
Principle 4: Leveraging the Piperazine as a Central Scaffold : The piperazine moiety is an effective central scaffold for arranging pharmacophoric groups in the correct three-dimensional orientation for optimal interaction with target macromolecules. nih.gov Its structural and conformational characteristics can be exploited to build complex molecules with precise geometries.
Principle 5: Integrating Computational and Synthetic Approaches : The design of novel derivatives should be guided by computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking. nih.govmdpi.com These approaches can predict the biological activity of designed compounds based on their steric, electronic, and hydrophobic properties prior to synthesis, thereby streamlining the drug discovery process. mdpi.com
Advanced Research Applications and Methodological Contributions
Development of Chemical Probes for Interrogating Biological Systems
While direct studies employing 4-(4-Pyridyl)piperazine-1-ethaneamine as a chemical probe are not extensively documented, its structural motifs are prevalent in molecules designed for such purposes. The pyridyl-piperazine scaffold is a common pharmacophore in medicinal chemistry, known to interact with various biological targets. The terminal primary amine of this compound offers a convenient handle for conjugation to fluorescent dyes, biotin, or other reporter molecules. This functionalization would enable the creation of chemical probes to investigate the localization, trafficking, and interactions of its binding partners within cellular systems.
The development of such probes would allow researchers to explore the compound's mechanism of action and identify novel biological targets. For instance, a fluorescently labeled derivative could be used in high-content screening assays to identify compounds that modulate its subcellular distribution or in fluorescence resonance energy transfer (FRET) studies to investigate protein-protein interactions.
Application as Derivatization Reagents for Enhanced Analytical Detection and Ionization Efficiency in Mass Spectrometry-Based Assays
In the field of proteomics and metabolomics, the sensitive detection of molecules by mass spectrometry is crucial. Chemical derivatization is a strategy employed to improve the ionization efficiency and fragmentation behavior of analytes, thereby enhancing their detection. The primary amine group of this compound makes it a suitable candidate for a derivatization reagent, particularly for molecules containing carboxyl groups, such as peptides and certain metabolites.
Research on related piperazine-based derivatives has demonstrated their effectiveness in enhancing signals in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). For example, 1-(4-pyridyl)piperazine (B87328) has been successfully used for the derivatization of carboxyl groups on peptides. researchgate.netnih.gov This derivatization introduces a readily ionizable moiety, the pyridyl-piperazine group, which can significantly improve the signal intensity of the derivatized peptides. researchgate.netnih.gov This enhancement is particularly beneficial for the detection of low-abundance peptides in complex biological samples.
The derivatization reaction typically involves coupling the primary amine of the piperazine (B1678402) derivative to the carboxyl group of the analyte using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). The resulting derivatized molecule exhibits improved ionization efficiency, leading to lower limits of detection.
Table 1: Piperazine-based Derivatization Reagents and Their Effect on Peptide Detection in Mass Spectrometry
| Derivatization Reagent | Target Functional Group | Effect on Ionization Efficiency | Reference |
| 1-(4-Pyridyl)piperazine | Carboxyl | Increased | researchgate.netnih.gov |
| 1-(2-Pyridyl)piperazine | Carboxyl | Significantly Improved | researchgate.netnih.gov |
| 1-(2-Pyrimidyl)piperazine | Carboxyl | Significantly Improved | researchgate.netnih.gov |
This table is interactive. Click on the headers to sort the data.
The application of this compound as a derivatization reagent would follow a similar principle, with the added potential for further modifications at the terminal amine for multiplexed analysis using isobaric tags.
Ligand Development for Receptor Mapping and In Vivo Imaging Studies (e.g., Radiolabeling)
The pyridyl-piperazine scaffold is a key component of many ligands that target various receptors in the central nervous system and other tissues. The development of radiolabeled ligands based on this scaffold is of significant interest for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of receptor distribution and density, providing valuable insights into disease progression and the effects of therapeutic interventions.
While direct radiolabeling studies of this compound have not been reported, the synthesis and evaluation of other radiolabeled piperazine derivatives highlight the potential of this chemical class. For instance, various 4-benzylpiperazine ligands have been synthesized and evaluated for sigma-1 receptor imaging. nih.gov Similarly, radioiodinated and radiolabeled benzamide (B126) derivatives of piperazine have been investigated as potential SPECT radioligands for the 5-HT1A receptor. nih.gov
The structure of this compound provides several sites amenable to radiolabeling. The pyridine (B92270) ring could be labeled with radiohalogens such as iodine-123, iodine-124, or fluorine-18. The terminal amine could be used to attach a chelating agent for radiometals like technetium-99m or gallium-68. The choice of radionuclide would depend on the imaging modality and the desired pharmacokinetic properties of the radioligand.
Table 2: Examples of Radiolabeled Piperazine Derivatives for In Vivo Imaging
| Compound Class | Radiolabel | Target Receptor | Imaging Modality | Reference |
| 4-Benzylpiperazines | Iodine-125 | Sigma-1 | Preclinical | nih.gov |
| Benzamide Piperazines | Iodine-123 | 5-HT1A | SPECT | nih.gov |
| Phenylpiperazines | Carbon-11 | D3 | PET | nih.gov |
This table is interactive. Click on the headers to sort the data.
Further research into the pharmacological profile of this compound and its derivatives is necessary to identify specific receptor targets for which a radiolabeled version would be a valuable imaging tool.
Design of Novel Molecular Scaffolds for Nucleic Acid Delivery Systems (e.g., siRNA)
The delivery of nucleic acids, such as small interfering RNA (siRNA), into cells is a major challenge in the development of gene-based therapies. Cationic polymers are widely investigated as non-viral vectors for nucleic acid delivery due to their ability to condense negatively charged nucleic acids into nanoparticles and facilitate their cellular uptake.
The piperazine moiety, with its multiple nitrogen atoms that can be protonated, is an attractive building block for the design of such cationic polymers. nih.gov The resulting polyplexes (polymer-nucleic acid complexes) can protect the nucleic acid from degradation and promote its entry into cells. The buffering capacity of piperazine-containing polymers can also aid in the endosomal escape of the nucleic acid, a critical step for its therapeutic action in the cytoplasm.
While specific polymers based on the direct polymerization of this compound are not described, the general utility of piperazine groups in siRNA delivery systems is well-established. nih.gov For example, polypiperazine-based micelles have been developed for gene delivery. nih.gov These systems can be engineered to have a balance of cationic charge for nucleic acid binding and biocompatible components to reduce toxicity.
The structure of this compound offers the potential for creating polymers with a defined architecture. The primary amine can serve as a point of polymerization, while the pyridyl and piperazine nitrogens can provide the cationic charges necessary for nucleic acid complexation. The properties of these polymers, such as their charge density and buffering capacity, could be fine-tuned by copolymerization with other monomers to optimize their performance as siRNA delivery vehicles.
Future Research Directions and Unexplored Avenues in Pyridylpiperazine Ethaneamine Chemistry
Exploration of Novel and Sustainable Synthetic Routes and Green Chemistry Approaches
The synthesis of N-arylpiperazines and related heterocyclic compounds is a cornerstone of pharmaceutical and materials chemistry. cuestionesdefisioterapia.com Future research into "4-(4-Pyridyl)piperazine-1-ethaneamine" should prioritize the development of novel and sustainable synthetic strategies that align with the principles of green chemistry.
Traditional methods for the synthesis of piperazine (B1678402) derivatives often involve multi-step processes with harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. nih.gov Modern synthetic chemistry offers a toolkit of more environmentally benign alternatives. One promising avenue is the application of photoredox catalysis , which utilizes visible light to initiate chemical transformations under mild conditions. mdpi.com This approach could enable the direct C-H functionalization of the pyridine (B92270) or piperazine rings, potentially streamlining the synthesis and reducing the need for pre-functionalized starting materials. mdpi.com
Another key area for exploration is the use of transition-metal-catalyzed cross-coupling reactions . Palladium-catalyzed methods, for instance, have been shown to be highly efficient for the synthesis of arylpiperazines under aerobic and even solvent-free conditions, which significantly improves the environmental footprint of the synthesis. ciil.fr Further research could focus on developing catalysts based on more abundant and less toxic metals, such as iron or copper, to replace precious metals like palladium.
The principles of flow chemistry also offer substantial advantages for the synthesis of pyridylpiperazine derivatives. researchgate.net Continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing solvent usage and waste generation. researchgate.net Integrating catalytic systems within flow reactors could lead to highly efficient and automated synthetic platforms for "this compound" and its analogs.
Biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier in the sustainable synthesis of complex molecules. nih.gov While not yet widely applied to pyridylpiperazine synthesis, exploring enzymatic routes could offer unparalleled selectivity and milder reaction conditions, contributing to a truly green synthetic process.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, potential for direct C-H functionalization. mdpi.com | Development of novel organic photocatalysts, exploration of new reaction pathways. mdpi.com |
| Transition-Metal Catalysis | High efficiency, potential for solvent-free reactions. ciil.fr | Use of earth-abundant metal catalysts, catalyst recycling strategies. |
| Flow Chemistry | Improved efficiency and safety, reduced waste, scalability. researchgate.net | Integration of catalytic systems, development of multi-step continuous processes. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. nih.gov | Discovery and engineering of enzymes for specific bond formations. |
In-depth Investigations into Allosteric Modulation Mechanisms and Polypharmacology
The pyridylpiperazine scaffold is a well-established pharmacophore found in numerous centrally active drugs. mdpi.com A significant future research direction for "this compound" lies in the detailed investigation of its potential as an allosteric modulator of G protein-coupled receptors (GPCRs) and other biological targets. mdpi.com Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering the potential for greater selectivity and a more nuanced modulation of receptor activity. mdpi.comwikipedia.org
Recent studies have highlighted the ability of pyridylpiperazine-based compounds to act as allosteric inhibitors of bacterial efflux pumps, which are responsible for antibiotic resistance. researchgate.netnih.gov These compounds were found to bind to a unique allosteric site on the transmembrane domain of the AcrB protein, preventing the conformational changes necessary for the pump's function. researchgate.net This discovery opens up the exciting possibility that "this compound" and its derivatives could be developed as agents to combat multidrug-resistant bacteria.
Furthermore, the concept of polypharmacology , where a single molecule is designed to interact with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.govmdpi.com The modular nature of the "this compound" structure makes it an ideal candidate for the design of polypharmacological agents. The pyridine ring, piperazine core, and ethaneamine side chain can each be independently modified to tune the compound's affinity for a range of biological targets. For example, arylpiperazine derivatives are known to interact with a variety of aminergic GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com
Future research in this area should involve comprehensive screening of "this compound" and its analogs against a broad panel of receptors, enzymes, and ion channels to identify their primary and secondary targets. This could be followed by detailed structural biology studies, such as X-ray crystallography and cryo-electron microscopy, to elucidate the molecular basis of their interactions with these targets.
| Research Area | Key Objectives | Potential Impact |
| Allosteric Modulation | Identify and characterize allosteric binding sites on GPCRs and other targets. mdpi.com | Development of more selective and safer therapeutic agents. mdpi.com |
| Polypharmacology | Design and synthesize derivatives with tailored multi-target profiles. mdpi.com | Novel treatments for complex multifactorial diseases. mdpi.com |
| Structural Biology | Determine the three-dimensional structures of ligand-target complexes. | Rational drug design and optimization of binding affinity and selectivity. |
Application in Complex Biological Systems for Pathway Mapping and Cellular Process Elucidation
Beyond its potential therapeutic applications, "this compound" can be developed into a powerful tool for chemical biology research. By incorporating fluorescent tags or other reporter groups, derivatives of this compound could be used as molecular probes to visualize and study complex biological processes in living cells. nih.govmdpi.com
The development of fluorescent probes based on heterocyclic scaffolds is a rapidly growing field. nih.gov These probes can be designed to selectively accumulate in specific cellular compartments, such as the mitochondria or lysosomes, allowing for real-time imaging of their dynamics. rsc.orgnih.gov Given the known propensity of some piperazine-containing molecules to cross the blood-brain barrier, fluorescently labeled "this compound" derivatives could be particularly valuable for studying neuronal processes in the central nervous system. cuestionesdefisioterapia.com
In addition to cellular imaging, these probes could be employed in techniques such as fluorescence resonance energy transfer (FRET) to study protein-protein interactions and conformational changes in real-time. nih.gov The ethaneamine side chain provides a convenient handle for the attachment of various functionalities, including photo-crosslinkers for target identification studies or affinity tags for pull-down experiments.
The application of such probes could extend to pathway mapping, where they are used to identify the molecular targets of a particular signaling pathway. By observing where a fluorescently labeled compound localizes within a cell and which proteins it interacts with, researchers can gain valuable insights into the intricate networks that govern cellular function.
| Application | Description | Research Goals |
| Cellular Imaging | Synthesis of fluorescently labeled derivatives for live-cell microscopy. mdpi.com | Visualization of subcellular localization and dynamics. mdpi.com |
| Pathway Mapping | Use of probes to identify and track components of signaling pathways. | Elucidation of novel biological pathways and drug targets. |
| Target Identification | Development of photo-affinity or biotinylated probes for identifying binding partners. | Validation of drug targets and understanding of mechanism of action. |
Integration with Artificial Intelligence and Machine Learning for Accelerated De Novo Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. intimal.edu.mymdpi.comdlapiper.com These computational tools can be applied to accelerate the design and optimization of novel compounds based on the "this compound" scaffold.
De novo drug design algorithms, powered by deep learning and generative models, can explore vast chemical spaces to generate novel molecular structures with desired properties. nih.govschrodinger.commdpi.comopenreview.net By training these models on large datasets of known bioactive molecules, it is possible to generate new pyridylpiperazine derivatives with predicted high affinity for a specific biological target and favorable pharmacokinetic profiles.
Virtual screening is another powerful application of AI in drug discovery. nih.govresearchgate.netyoutube.com Large virtual libraries of "this compound" analogs can be rapidly screened against a target of interest using docking simulations and ML-based scoring functions. This allows for the prioritization of a smaller, more manageable set of compounds for chemical synthesis and experimental testing, thereby saving significant time and resources.
Furthermore, ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. intimal.edu.my By integrating these predictive models into the design process, it is possible to identify and eliminate compounds with potential liabilities at an early stage, increasing the likelihood of success in later stages of drug development.
The future of pyridylpiperazine-ethaneamine chemistry will likely involve a close synergy between computational and experimental approaches. AI and ML will be used to generate hypotheses and prioritize compounds for synthesis, while experimental data will be used to validate and refine the computational models in an iterative cycle of design, synthesis, and testing.
| AI/ML Application | Methodology | Desired Outcome |
| De Novo Design | Generative adversarial networks (GANs), recurrent neural networks (RNNs). nih.govopenreview.net | Generation of novel, synthesizable molecules with desired properties. |
| Virtual Screening | Molecular docking, quantitative structure-activity relationship (QSAR) models. nih.govresearchgate.net | Identification of promising hit compounds from large chemical libraries. |
| ADMET Prediction | Supervised machine learning models trained on experimental data. intimal.edu.my | Early identification of compounds with favorable drug-like properties. |
Q & A
Q. How can computational models predict the toxicity profile of novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
